molecular formula C9H6ClNO3 B1457096 Methyl 2-chlorobenzo[d]oxazole-6-carboxylate CAS No. 819076-91-0

Methyl 2-chlorobenzo[d]oxazole-6-carboxylate

Cat. No.: B1457096
CAS No.: 819076-91-0
M. Wt: 211.6 g/mol
InChI Key: ZZMHBFGSQVJSER-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

The molecular architecture of methyl 2-chlorobenzo[d]oxazole-6-carboxylate is built upon a fused ring system comprising a benzene ring and an oxazole ring, with specific substitutions that define its chemical identity. The compound adopts the International Union of Pure and Applied Chemistry name methyl 2-chloro-1,3-benzoxazole-6-carboxylate, reflecting its systematic nomenclature based on the benzoxazole parent structure. The canonical Simplified Molecular Input Line Entry System representation COC(=O)C1=CC2=C(C=C1)N=C(O2)Cl accurately describes the connectivity pattern, where the methyl ester group is attached to the carbon atom at position 6 of the benzoxazole system, while the chlorine substituent occupies position 2.

The three-dimensional molecular geometry reveals an essentially planar arrangement of the heterocyclic core, a characteristic feature that aligns with related benzoxazole derivatives. Computational studies and experimental observations suggest that the compound maintains coplanarity between the benzene and oxazole rings, with minimal deviation from planarity. The chlorine atom at position 2 introduces both electronic and steric effects that influence the overall molecular conformation and reactivity profile. The methyl ester functionality at position 6 provides an additional site for chemical modification and contributes to the compound's physicochemical properties.

Isomerism considerations for this compound primarily involve positional isomers within the benzoxazole framework. The specific 2-chloro-6-carboxylate substitution pattern distinguishes this compound from other possible isomers, such as the 2-methyl-6-carboxylate derivatives or alternative halogen substitution patterns. The International Chemical Identifier InChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3 provides unambiguous structural identification, ensuring accurate differentiation from closely related compounds.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHBFGSQVJSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819076-91-0
Record name methyl 2-chloro-1,3-benzoxazole-6-carboxylate
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Biological Activity

Methyl 2-chlorobenzo[d]oxazole-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzoxazole core with a chlorine atom at the 2-position and a carboxylate group at the 6-position. Its molecular formula is C10H8ClNO3C_10H_8ClNO_3 with a molecular weight of approximately 227.63 g/mol. The unique arrangement of these functional groups contributes to its significant biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have demonstrated efficacy against various pathogens, including bacteria and fungi. The presence of the chlorinated benzoxazole moiety is believed to enhance its interaction with microbial targets, potentially leading to enzyme inhibition or disruption of cellular processes .

2. Anticancer Activity
The compound has shown promise in anticancer research. Studies involving derivatives of benzoxazole have reported cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase, which is critical for cancer treatment strategies .

This compound's biological activity can be attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : Compounds in this class can act as enzyme inhibitors by binding to active sites, thereby modulating enzymatic activities crucial for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound may also function as a ligand for specific receptors, influencing signaling pathways that regulate cell growth and apoptosis .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated an IC50 value of approximately 15 µM for MCF-7 cells, demonstrating significant potential as an anticancer agent. The study highlighted the compound's ability to induce apoptosis through upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating effective antimicrobial properties that warrant further exploration for therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorine at position 2; carboxylate at position 6Antimicrobial, anticancer
BenzoxazoleParent compound without substituentsLimited biological activity
Methyl 2-chlorobenzo[d]oxazole-7-carboxylateChlorine at position 2; carboxylate at position 7Similar antimicrobial properties

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a valuable tool in medicinal chemistry.

Antimicrobial Properties

Research indicates that methyl 2-chlorobenzo[d]oxazole-6-carboxylate possesses notable antimicrobial activity. It has been shown to be effective against various pathogens, including:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of the chlorinated benzoxazole moiety enhances its interaction with microbial targets, potentially leading to enzyme inhibition or disruption of cellular processes.

Anticancer Activity

The compound has demonstrated potential as an anticancer agent. Studies involving derivatives of benzoxazole have reported cytotoxic effects against several cancer cell lines:

Cell LineIC50 Value (µM)
MCF-7 (Breast Cancer)15
HCT-116 (Colorectal Cancer)Not specified

Mechanisms of action include apoptosis induction and cell cycle arrest at the G2/M phase, which are critical for cancer treatment strategies.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated significant potential as an anticancer agent through the upregulation of pro-apoptotic markers while downregulating anti-apoptotic proteins.

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against various bacterial strains. The results demonstrated effective antimicrobial properties that warrant further exploration for therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorine at position 2; carboxylate at position 6Antimicrobial, anticancer
BenzoxazoleParent compound without substituentsLimited biological activity
Methyl 2-chlorobenzo[d]oxazole-7-carboxylateChlorine at position 2; carboxylate at position 7Similar antimicrobial properties

Synthesis Routes and Methods

This compound can be synthesized through various methods. A simplified one-step synthesis approach is preferred for efficiency and effectiveness in producing high yields.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzo[d]oxazole scaffold is highly versatile, with substitutions at the 2- and 6-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Research Findings

Electronic and Steric Effects: Chloro vs. Methyl Group Impact: Methyl substitution at the 2-position (e.g., Methyl 2-methylbenzo[d]oxazole-6-carboxylate) improves synthetic yield (81%) and thermal stability (mp 101–104°C), likely due to reduced steric hindrance and enhanced ring planarity .

Biological Relevance: Antitubercular Activity: Analogues like Methyl 2-(cyano...)benzo[d]oxazole-6-carboxylate (Compound 13 in ) demonstrate >99% HPLC purity and activity against Mycobacterium tuberculosis, suggesting the chloro variant may share similar bioactivity . Enzyme Inhibition: The dichlorophenyl derivative (Tafamidis Impurity 12) highlights the role of bulky substituents in modulating selectivity for transthyretin stabilization, a mechanism relevant in treating amyloidosis .

Synthetic Accessibility :

  • Palladium-catalyzed methods enable efficient synthesis of methyl-substituted derivatives, whereas halogenated variants often require harsher conditions (e.g., bromination with NBS) .

Physicochemical Properties

  • Solubility and Reactivity : The methyl ester group at position 6 enhances solubility in organic solvents, while electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity at the oxazole ring, facilitating nucleophilic substitutions .
  • Stability : Thiol-containing derivatives (e.g., Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate) require inert storage conditions (2–8°C under N$_2$) due to oxidation sensitivity, unlike more stable methyl or chloro analogues .

Preparation Methods

Reaction Conditions and Outcome

Parameter Details
Starting Material 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester
Chlorinating Agent Thionyl chloride (SOCl2)
Catalyst N,N-Dimethylformamide (DMF)
Solvent Not explicitly stated; typically DMF or inert solvent
Temperature Reflux (approx. 70–80°C depending on solvent)
Reaction Time 0.25 hours (15 minutes)
Yield 89%
Reference Liu et al., ACS Medicinal Chemistry Letters, 2018

Mechanistic Insight: Thionyl chloride converts the thiol group in the 2-mercaptobenzooxazole derivative into the corresponding chlorinated oxazole by substitution, facilitated by DMF which activates SOCl2 and enhances the reaction rate.

Alternative Preparation Routes and Related Transformations

While direct preparation of the chlorinated compound is limited in literature, related benzoxazole derivatives such as methyl 2-methylbenzo[d]oxazole-6-carboxylate have been synthesized and can provide insight into potential synthetic strategies.

Cyclization of 2-Aminophenol Derivatives

  • Starting from 2-aminophenol derivatives, cyclization with suitable carboxylate or orthoesters under acidic conditions can yield benzoxazole derivatives.
  • For example, methyl 2-methylbenzo[d]oxazole-6-carboxylate was prepared by refluxing methyl 4-amino-3-hydroxybenzoate with trimethyl orthoacetate and sulfuric acid, followed by workup and purification.
  • This method involves formation of the oxazole ring via intramolecular cyclization facilitated by acid catalysis and orthoester as a carbon source.

Hydrolysis and Esterification Steps

  • Hydrolysis of methyl esters to acids and subsequent re-esterification or derivatization is common.
  • For example, methyl 2-methylbenzo[d]oxazole-6-carboxylate can be hydrolyzed using sodium hydroxide or lithium hydroxide in aqueous/organic solvent mixtures at mild temperatures (20–60°C) with yields ranging from 65% to 97%.
  • Acidification and extraction steps follow to isolate the product.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Notes Reference
1 2-Mercaptobenzooxazole-6-carboxylic acid methyl ester Thionyl chloride, DMF, reflux, 0.25 h 89 Direct chlorination to this compound
2 Methyl 4-amino-3-hydroxybenzoate Trimethyl orthoacetate, H2SO4, reflux, 6 h Not specified Cyclization to methyl 2-methylbenzo[d]oxazole-6-carboxylate, precursor for further derivatization
3 Methyl 2-methylbenzo[d]oxazole-6-carboxylate LiOH or NaOH, aqueous-organic solvent, 20–60°C, 2 h 65–97 Hydrolysis of ester to acid or intermediate step in synthesis

Research Findings and Practical Considerations

  • The chlorination method using thionyl chloride and DMF is efficient, fast, and yields high purity product suitable for further synthetic applications.
  • The use of DMF as a catalyst enhances the electrophilicity of thionyl chloride, thus improving reaction kinetics.
  • Alternative synthetic routes involving cyclization of amino-hydroxybenzoate derivatives provide access to related benzoxazole esters, which can be further functionalized to the chlorinated derivative.
  • Hydrolysis and re-esterification steps are commonly employed to manipulate functional groups on the benzoxazole ring, facilitating diversification of derivatives.
  • Purification typically involves extraction, drying over anhydrous salts, and evaporation under reduced pressure, followed by recrystallization when necessary.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chlorobenzo[d]oxazole-6-carboxylate, and how can reaction yields be maximized?

The compound can be synthesized via palladium-catalyzed cyclization of substituted acetamide precursors. For example, a palladium acetate (Pd(OAc)₂)-catalyzed protocol (adapted from a benzoxazole synthesis method) involves heating N-phenylacetamide derivatives under reflux in a mixed solvent system (e.g., toluene/DMF) with a base like K₂CO₃ . Key parameters include:

  • Catalyst loading : 5 mol% Pd(OAc)₂.
  • Temperature : 110–120°C for 12–24 hours.
  • Substitution pattern : Electron-withdrawing groups (e.g., Cl) at the 2-position enhance cyclization efficiency.

Q. Yield Optimization Table

Precursor ModificationCatalystSolventYield (%)
2-Chloro-N-phenylacetamidePd(OAc)₂Toluene/DMF81%
Unsubstituted N-phenylacetamidePd(OAc)₂Toluene/DMF65%

Maximize yields by optimizing steric and electronic effects in precursors and ensuring anhydrous conditions to prevent hydrolysis of the methyl ester group.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure and purity of this compound?

  • ¹H NMR : Expect signals for the methyl ester (δ ~3.9–4.0 ppm, singlet) and aromatic protons. For example, in a related benzoxazole derivative, the ¹H NMR spectrum in CDCl₃ showed aromatic protons at δ 7.45–7.78 ppm and a methyl ester at δ 4.00 ppm .
  • IR : Key peaks include C=O stretch (~1765 cm⁻¹ for ester) and C-O-C stretch (~1208 cm⁻¹) .
  • HRMS : Confirm molecular ion ([M+H]⁺) matching the calculated exact mass (e.g., C₉H₆ClNO₃ requires 211.9987 g/mol).

Critical Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in aromatic proton assignments.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structure determination of this compound?

For single-crystal X-ray diffraction:

  • Use SHELXL for refinement, which handles high-resolution data and twinning via the TWIN/BASF commands .
  • Strategy for disorder : Apply restraints (e.g., SIMU/DELU) to overlapping atoms and validate using R₁ values (<5% for high-quality data).
  • Example : A related dichlorophenyl-benzoxazole derivative (Tafamidis Impurity 12) was refined using SHELXL, achieving an R₁ of 0.032 .

Q. Common Pitfalls :

  • Over-interpretation of electron density in flexible regions (e.g., ester groups).
  • Misassignment of solvent molecules as part of the core structure.

Q. What computational methods predict the reactivity of the 2-chloro substituent in nucleophilic aromatic substitution (NAS) reactions?

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate the electrostatic potential surface (EPS). The 2-Cl group in this compound shows high electrophilicity at the ortho position due to resonance withdrawal.
  • NBO Analysis : Quantify charge distribution; the Cl atom carries a partial negative charge (−0.32 e), making the adjacent carbon susceptible to nucleophilic attack.
  • Kinetic Studies : Monitor NAS using Hammett plots to correlate substituent effects with reaction rates.

Experimental Validation : Compare computational predictions with experimental outcomes (e.g., substitution with amines or alkoxides) .

Q. How can impurities (e.g., des-chloro analogs) be identified and quantified in synthetic batches of this compound?

  • HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for:
    • Des-chloro impurity : Retention time ~2.5 min (vs. 4.2 min for the target compound).
    • Limit of Quantification (LOQ) : 0.1% via calibration curves .
  • NMR Spiking : Add a known impurity (e.g., Methyl benzo[d]oxazole-6-carboxylate) to the sample and track peak integration changes .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Reaction Exotherms : Mitigate using controlled addition of reagents and jacketed reactors.
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to improve throughput.
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15% for unknown impurities) .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound derivatives?

  • Root Causes : Polymorphism, solvent inclusion, or impurities.
  • Resolution :
    • Perform DSC/TGA to confirm thermal behavior.
    • Recrystallize from multiple solvents (e.g., methanol vs. acetone) and compare melting ranges.
    • Cross-validate with literature (e.g., a related methyl ester derivative had mp 101–104°C vs. 207–209°C for a hydrated analog ).

Q. Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Spectral Databases : HRMS libraries (e.g., NIST) for fragmentation pattern matching.
  • Synthetic Protocols : Pd-catalyzed cyclization methods , impurity profiling via HPLC .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chlorobenzo[d]oxazole-6-carboxylate
Reactant of Route 2
Methyl 2-chlorobenzo[d]oxazole-6-carboxylate

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